N-(2-hydroxypropyl)naphthalene-2-sulfonamide
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Overview
Description
N-(2-hydroxypropyl)naphthalene-2-sulfonamide is an organic compound with the molecular formula C13H15NO3S It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains a sulfonamide group attached to the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-hydroxypropyl)naphthalene-2-sulfonamide typically involves the reaction of naphthalene-2-sulfonyl chloride with 2-amino-1-propanol. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: N-(2-hydroxypropyl)naphthalene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The sulfonamide group can be reduced to a sulfonic acid.
Substitution: The sulfonamide group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents like thionyl chloride (SOCl2) or alkylating agents like methyl iodide (CH3I).
Major Products Formed:
Oxidation: Formation of naphthalene-2-sulfonic acid derivatives.
Reduction: Formation of naphthalene-2-sulfonic acid.
Substitution: Formation of various substituted naphthalene derivatives.
Scientific Research Applications
N-(2-hydroxypropyl)naphthalene-2-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(2-hydroxypropyl)naphthalene-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing it to inhibit enzymes like dihydropteroate synthetase. This inhibition can disrupt the synthesis of folic acid, which is essential for bacterial growth and replication, leading to its potential antimicrobial activity.
Comparison with Similar Compounds
- Naphthalene-2-sulfonamide
- N-(2-hydroxypropyl)benzenesulfonamide
- Naphthalene-1-sulfonamide
Comparison: N-(2-hydroxypropyl)naphthalene-2-sulfonamide is unique due to the presence of both a hydroxyl group and a sulfonamide group attached to the naphthalene ring. This combination of functional groups imparts distinct chemical and biological properties, making it a versatile compound for various applications. Compared to its analogs, it may exhibit enhanced solubility, reactivity, and biological activity.
Properties
Molecular Formula |
C13H15NO3S |
---|---|
Molecular Weight |
265.33 g/mol |
IUPAC Name |
N-(2-hydroxypropyl)naphthalene-2-sulfonamide |
InChI |
InChI=1S/C13H15NO3S/c1-10(15)9-14-18(16,17)13-7-6-11-4-2-3-5-12(11)8-13/h2-8,10,14-15H,9H2,1H3 |
InChI Key |
HZVXIOZTMHQDQI-UHFFFAOYSA-N |
Canonical SMILES |
CC(CNS(=O)(=O)C1=CC2=CC=CC=C2C=C1)O |
Origin of Product |
United States |
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